molecular formula C5H4Cl2O2 B144328 4-(Dichloromethyl)-2(5H)-furanone CAS No. 125974-00-7

4-(Dichloromethyl)-2(5H)-furanone

Cat. No.: B144328
CAS No.: 125974-00-7
M. Wt: 166.99 g/mol
InChI Key: BDQBLTYYTURJQQ-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of a dichloromethyl group attached to the furanone ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-2(5H)-furanone typically involves the chlorination of 2(5H)-furanone derivatives. One common method is the reaction of 2(5H)-furanone with dichloromethane in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other functional groups.

    Substitution: The dichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl-substituted furanones. Substitution reactions can lead to a variety of functionalized furanone derivatives.

Scientific Research Applications

4-(Dichloromethyl)-2(5H)-furanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-2(5H)-furanone involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The compound may also interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dichloromethyl)-1,6-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
  • 4-(Dichloromethyl)-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Uniqueness

4-(Dichloromethyl)-2(5H)-furanone is unique due to its furanone ring structure combined with the dichloromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the furanone ring allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and biological research.

Properties

IUPAC Name

3-(dichloromethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O2/c6-5(7)3-1-4(8)9-2-3/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQBLTYYTURJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155016
Record name 2(5H)-Furanone, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125974-00-7
Record name 2(5H)-Furanone, 4-(dichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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